molecular formula C24H21FN4O3 B6567242 N-(2,3-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide CAS No. 921777-84-6

N-(2,3-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B6567242
CAS No.: 921777-84-6
M. Wt: 432.4 g/mol
InChI Key: JUTZIJOUYKOXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C24H21FN4O3 and its molecular weight is 432.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.15976871 g/mol and the complexity rating of the compound is 711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

AKOS021712216, also known as N-(2,3-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide or F2233-0632, is a novel compound with a unique mechanism of action. Its primary targets are PD-1 and VEGF . PD-1 is a protein that plays a crucial role in suppressing the immune system, preventing it from attacking the body’s own cells. VEGF, on the other hand, is a signal protein that stimulates the formation of blood vessels, a process known as angiogenesis .

Mode of Action

AKOS021712216 is designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis in the tumor microenvironment . It binds strongly to human PD-1 and VEGF, either alone or simultaneously, effectively blocking interactions with their ligands and the downstream signaling effects .

Biochemical Pathways

The compound’s action affects multiple biochemical pathways. By inhibiting PD-1, it prevents the suppression of the immune response, allowing the immune system to attack cancer cells. By blocking VEGF, it inhibits angiogenesis, thereby preventing the growth of new blood vessels that tumors need to grow and spread .

Pharmacokinetics

It is known that the compound is orally bioavailable

Result of Action

The dual inhibition of PD-1 and VEGF by AKOS021712216 leads to enhanced anti-tumor response. This is evidenced by the significant dose-dependent anti-tumor response observed in preclinical studies .

Action Environment

The action, efficacy, and stability of AKOS021712216 can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors like diet and lifestyle

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O3/c1-15-5-3-6-19(16(15)2)27-21(30)14-28-20-7-4-12-26-22(20)23(31)29(24(28)32)13-17-8-10-18(25)11-9-17/h3-12H,13-14H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTZIJOUYKOXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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